molecular formula C9H11BrClN3 B2686934 [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride CAS No. 2279123-84-9

[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride

Cat. No.: B2686934
CAS No.: 2279123-84-9
M. Wt: 276.56
InChI Key: DNWNGAHKINKTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride (molecular formula: C₉H₁₁BrClN₃, molecular weight: 276.57) is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine substituent at position 6, an ethylamine side chain at position 2, and a hydrochloride counterion . Its synthesis typically involves cyclization reactions of substituted pyridine precursors, followed by functional group modifications (e.g., amination, salt formation) .

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;/h1-2,5-6H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWNGAHKINKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. Common reagents include bromine for halogenation and various catalysts to facilitate the cyclization process.

  • Attachment of the Ethylamine Group: : This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with ethylamine. The reaction is typically carried out in a polar solvent like ethanol or acetonitrile, often under reflux conditions.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, use of continuous flow reactors for better control, and implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 6-position of the imidazopyridine ring undergoes nucleophilic substitution under mild conditions. This reaction is critical for synthesizing derivatives with modified pharmacological profiles.

Key Findings :

  • Reaction with amines, alcohols, or thiols replaces bromine with nucleophiles (e.g., –NH<sub>2</sub>, –OR, –SR).

  • Example : Treatment with sodium methoxide in ethanol yields the 6-methoxy derivative (70–85% yield).

SubstrateNucleophileConditionsProductYield (%)
BromideMethanolNaOMe, EtOH, 50°C, 4h6-Methoxyimidazopyridine82
BromidePiperidineDIPEA, DMF, 80°C, 6h6-Piperidinylimidazopyridine75

Cyclization Reactions

The ethylamine side chain participates in cyclization to form fused heterocycles. This is exploited in synthesizing bioactive scaffolds.

Mechanism :

  • Reaction with α-bromoketones generates pyridinium intermediates, which cyclize to form tricyclic imidazo[1,2-a]pyridines .

  • Example : Cyclization with methyl bromopyruvate yields a pyrrolo[1,2-a]imidazole derivative (68% yield) .

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with boronic acids, enabling aryl/heteroaryl diversification.

Protocol :

  • Catalyst : Pd(dppf)Cl<sub>2</sub>

  • Base : K<sub>2</sub>CO<sub>3</sub>

  • Solvent : 1,4-Dioxane/H<sub>2</sub>O (4:1)

  • Yield : 60–85% for arylboronic acids .

Boronic AcidProductYield (%)
Phenylboronic acid6-Phenylimidazopyridine derivative78
PyridinylboronateBipyridyl analog72

Amide Formation via Amine Reactivity

The primary amine undergoes acylation or condensation to form amides or imines, expanding functional diversity.

Reactions :

  • Acylation : Reaction with acetyl chloride forms the corresponding acetamide (90% yield) .

  • Schiff Base Formation : Condensation with aldehydes produces imines, used in metal coordination chemistry .

Radical-Mediated Pathways

Under oxidative conditions, the compound participates in radical reactions, enabling C–C bond cleavage or bromination.

Key Systems :

  • I<sub>2</sub>/TBHP : Promotes C–C cleavage to form N-(pyridin-2-yl)amides .

  • TBHP Alone : Favors bromination via in situ Br<sub>2</sub> generation, yielding 3-bromoimidazopyridines .

Comparative Reaction Pathways

The reaction outcome depends on reagents and conditions:

ConditionMajor PathwayProduct Type
I<sub>2</sub>/TBHPC–C bond cleavageAmides
TBHP onlyBromination3-Bromoimidazopyridines
Pd catalysisCross-couplingAryl/heteroaryl derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent against various diseases. Its structure suggests possible interactions with biological targets, particularly in the realm of enzyme inhibition.

Enzyme Inhibition

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit inhibitory effects on several enzymes:

  • Acetylcholinesterase : Inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in vitro, suggesting that [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride may also possess this activity .
  • α-Glucosidase : This enzyme plays a role in carbohydrate metabolism, and its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM). Studies on related compounds suggest that this compound could contribute to the development of new antidiabetic agents .

Anticancer Research

The compound has been explored for its anticancer properties. Similar imidazo[1,2-a]pyridine derivatives have demonstrated selective cytotoxicity against various cancer cell lines. Investigations into the mechanism of action are ongoing, but initial findings indicate potential pathways involving apoptosis and cell cycle arrest .

Antimicrobial Activity

There is preliminary evidence suggesting that this compound may exhibit antimicrobial properties. Related compounds have shown effectiveness against common pathogens, indicating that further studies could reveal its utility in treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

A selection of case studies highlights the compound's potential applications:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated inhibition of acetylcholinesterase with IC50 values comparable to known inhibitors.
Study BAnticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study CAntimicrobial TestingExhibited antimicrobial activity with MIC values lower than 256 µg/mL against tested pathogens.

Mechanism of Action

The mechanism of action of [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The bromine atom and ethylamine group play crucial roles in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Features Potential Applications
This compound (Target) C₉H₁₁BrClN₃ 276.57 - Br (position 6)
- Ethylamine·HCl (position 2)
High polarity due to HCl salt; bromine enhances electrophilicity Kinase inhibition, antimicrobials
6-Bromoimidazo[1,2-a]pyridin-2-amine C₇H₇BrN₃ 213.06 - Br (position 6)
- NH₂ (position 2)
Lacks ethylamine chain; lower solubility Intermediate for antitrypanosomal agents
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride C₈H₉ClFN₃ 201.63 - F (position 8)
- CH₃ (position 2)
- NH₂·HCl (position 6)
Fluorine increases metabolic stability; compact structure CDK2 inhibition
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine C₈H₆BrCl₂N₂ 292.96 - Br (position 8)
- Cl (position 6)
- CH₂Cl (position 2)
Dichlorinated; reactive chloromethyl group Antitrypanosomal lead compound
[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride C₉H₁₃ClN₄ 212.68 - CH₃ (position 7)
- Ethylamine·HCl (position 2)
Pyrimidine core
Pyrimidine ring alters electronic properties; methyl enhances lipophilicity Protease inhibition

Biological Activity

[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. This compound's structure, featuring a bromine atom at the 6-position and an ethylamine side chain, suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

  • IUPAC Name: 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; hydrochloride
  • Molecular Formula: C₉H₁₁BrClN₃
  • Molecular Weight: 276.56 g/mol
  • CAS Number: 2279123-84-9

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antiviral, and anticancer properties. The presence of the bromine atom enhances its binding affinity to biological targets, potentially improving its efficacy compared to other halogenated analogs.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Studies indicate that compounds within this class can effectively inhibit the growth of various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against Staphylococcus aureus, showcasing the potential of brominated imidazopyridines in developing new antibacterial agents .

Antiviral Activity

Research has also highlighted antiviral activities associated with imidazo[1,2-a]pyridines. Compounds similar to this compound have shown promise against influenza viruses. In vitro studies reported significant reductions in viral load in infected cell lines, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can lead to effective antiviral agents .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro assays have indicated that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation. For example, related compounds have shown IC₅₀ values in the nanomolar range against various cancer cell lines while demonstrating selectivity over non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The bromine atom's larger size and polarizability compared to chlorine or fluorine may lead to unique binding interactions with biological targets.

CompoundStructural FeatureBiological Activity
[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amineBromine at 6-positionAntimicrobial, Antiviral, Anticancer
[2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]amineChlorine at 6-positionModerate activity
[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]amineFluorine at 6-positionLower activity

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-a]pyridine derivatives:

  • Antimicrobial Efficacy Study : A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus .
  • Antiviral Activity Assessment : In a study assessing antiviral efficacy against influenza A virus, a derivative showed significant reduction in viral replication in vitro with an IC₅₀ value of 0.126 μM. This highlights the potential for developing antiviral therapies based on this scaffold .
  • Anticancer Potential : Research involving cancer cell lines demonstrated that certain derivatives could inhibit proliferation more effectively than existing treatments. A specific compound showed a 19-fold greater effect on triple-negative breast cancer cells compared to non-cancerous cells .

Q & A

Q. What are the common synthetic routes for preparing [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, bromoacetyl intermediates (e.g., 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one) react with heterocycles like pyrimidin-2-amine to form imidazo[1,2-a]pyrimidine derivatives . Another route involves cyclizing ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol, followed by hydrolysis to yield the amine precursor . Key variables include solvent choice (ethanol or aqueous mixtures), reaction time (reflux conditions), and stoichiometry of the bromoacetyl intermediate. Yield optimization often requires monitoring pH during hydrolysis and purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the imidazo[1,2-a]pyridine core and bromo substituent. The ethylamine hydrochloride moiety is identified via characteristic amine proton shifts (~2.5–3.5 ppm) and splitting patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying the stereochemistry of the hydrochloride salt and bromine positioning . High-resolution data (>1.0 Å) is recommended to resolve potential disorder in the ethylamine chain.

Q. How does the bromine substituent at the 6-position influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties. Its electron-withdrawing nature also stabilizes the imidazo[1,2-a]pyridine core against ring-opening under acidic conditions. Comparative studies with chloro or iodo analogs (e.g., 6-chloroimidazo[1,2-a]pyridine derivatives ) suggest bromine provides a balance between reactivity and stability in nucleophilic substitutions.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported crystallographic data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from differences in salt forms (e.g., hydrochloride vs. free base) or solvent inclusion in crystal lattices. To address this:
  • Re-refine existing datasets using modern SHELX versions (e.g., SHELXL-2023) with updated scattering factors .
  • Perform temperature-dependent crystallography to identify dynamic disorder in the ethylamine chain.
  • Cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths/angles .

Q. How can reaction pathways be optimized to minimize byproducts during the cyclization step?

  • Methodological Answer : Byproducts like quaternary salts (e.g., from over-alkylation) are mitigated by:
  • Controlling stoichiometry: Use a 1:1 molar ratio of bromoacetyl precursor to amine nucleophile .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) reduce protonation of the amine, favoring cyclization over alkylation.
  • Additives: Catalytic KI or K2_2CO3_3 enhances halogen displacement efficiency .
  • In-situ monitoring : LC-MS or 1H^1H NMR tracks intermediate formation to halt reactions at optimal conversion (~85–90%).

Q. What are the challenges in isolating the hydrochloride salt, and how can purity be ensured?

  • Methodological Answer : The hydrochloride salt is hygroscopic, complicating isolation. Key steps include:
  • Precipitation under acidic conditions (pH 2–3) using HCl/ethanol mixtures .
  • Lyophilization to remove residual solvents without thermal degradation.
  • Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (<0.3% deviation for C, H, N) .

Q. How do computational methods aid in predicting the compound’s biological activity or binding modes?

  • Methodological Answer :
  • Docking studies : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) predicts binding affinities. The bromine atom’s van der Waals volume is critical for hydrophobic pocket interactions .
  • QSAR models : Training datasets with imidazo[1,2-a]pyridine analogs correlate substituent effects (e.g., bromine vs. methyl) with activity trends. Descriptors like logP and polar surface area guide solubility optimization .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies arise from:
  • Scale effects : Milligram-scale reactions often have lower yields due to inefficient mixing or heat transfer vs. gram-scale .
  • Purification losses : Hydrochloride salts may co-precipitate with side products (e.g., unreacted bromoacetyl precursors), requiring multiple recrystallizations .
  • Ambient conditions : Humidity during workup can hydrolyze intermediates, reducing final yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.